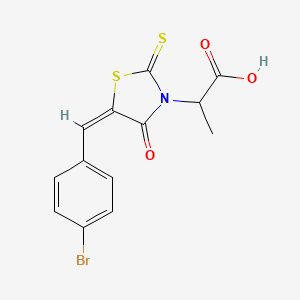

(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Historical Development and Evolution of Thiazolidinone Chemistry

The thiazolidinone scaffold emerged as a critical heterocyclic system in organic chemistry following Kallenberg’s pioneering work in 1923, which established foundational synthetic routes using carbonyl sulfide and ammonia. Early research focused on cyclization reactions involving thiosemicarbazones and thiourea derivatives, with structural elucidation efforts in the mid-20th century revealing the core 1,3-thiazolidin-4-one configuration. The discovery of the hypoglycemic activity of 2,4-thiazolidinedione derivatives in the 1980s marked a paradigm shift, positioning these compounds as essential templates for drug discovery. By the 2000s, advanced characterization techniques enabled systematic exploration of substituent effects at the 3-, 4-, and 5-positions, with Holmberg’s protocol (2008) becoming a standard for generating 4-thiazolidinone derivatives.

Current Research Landscape of 5-Arylidene-4-Thiazolidinones

Modern synthetic strategies for 5-arylidene-4-thiazolidinones employ three primary methods:

Table 1: Synthetic Approaches to 5-Arylidene-4-Thiazolidinones

The introduction of electron-withdrawing groups (e.g., 4-bromo substituents) enhances conjugation stability while maintaining planarity critical for biological target interactions. Recent studies demonstrate that 5-arylidene derivatives exhibit improved pharmacokinetic profiles compared to parent thiazolidinones, with logP values reduced by 0.3–1.2 units through propanoic acid side-chain incorporation.

Propriétés

IUPAC Name |

2-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,17,18)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUYPDFTJMZMFG-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

-

Formation of Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-halo acid to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

-

Introduction of Bromobenzylidene Group: : The next step is the Knoevenagel condensation, where the thiazolidinone derivative reacts with 4-bromobenzaldehyde in the presence of a base like piperidine or pyridine to form the (E)-benzylidene derivative.

-

Formation of Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

-

Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzylidene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening purposes.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of the bromobenzylidene group enhances its ability to interact with cellular proteins, potentially leading to therapeutic effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity. The bromobenzylidene group can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogues, emphasizing substituent effects on yield, melting point, and activity:

Key Observations:

- Substituent Effects: The 4-bromo group in the target compound contrasts with 4-nitro (13f) and 3-chlorophenoxy (42) groups. Bromine’s larger atomic size and lower electronegativity compared to chlorine/nitro groups may alter binding kinetics in biological targets . The indole-containing analogue (3c) exhibits a lower melting point (158–159°C) than the nitro-substituted 13f (240–242°C), suggesting reduced crystallinity due to steric bulk .

- Stereochemical Influence :

Activité Biologique

(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a thioxothiazolidinone core, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a bromobenzylidene group, which is significant for its biological interactions. The presence of sulfur in the thiazolidinone ring enhances the compound's reactivity and potential for interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of thioxothiazolidinones showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, thioxothiazolidinone derivatives have been shown to inhibit specific protein kinases involved in cancer progression. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound may interact with enzymes crucial for cellular metabolism and signaling, thereby inhibiting their activity.

- Receptor Binding : The bromobenzylidene moiety can facilitate binding to hydrophobic pockets within receptor sites, enhancing the compound's bioactivity.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, this compound may exert protective effects against cellular damage associated with inflammation and cancer.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of thioxothiazolidinone derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds containing the bromobenzylidene group exhibited superior antibacterial activity, with MIC values ranging from 0.004 to 0.03 mg/mL against multiple pathogens .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.004 | E. coli |

| Compound B | 0.01 | S. aureus |

| This compound | 0.02 | P. aeruginosa |

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thioxothiazolidinone derivatives revealed that this compound effectively induced apoptosis in human cancer cell lines through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and how can purity be ensured?

- Answer : Synthesis typically involves (1) condensation of 4-bromobenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one derivatives) and (2) coupling with propanoic acid via nucleophilic substitution. Critical steps include refluxing in polar aprotic solvents (e.g., DMF) and acid catalysis. Purity is ensured via thin-layer chromatography (TLC) for reaction monitoring, followed by recrystallization using solvent mixtures like DCM:MeOH (95:5) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : Confirms stereochemistry (E/Z configuration) and proton environments (e.g., aromatic protons at δ 7.89–8.20 ppm for bromobenzylidene) .

- FT-IR : Identifies functional groups (C=O at ~1702 cm⁻¹, C=S at ~1247 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- Elemental analysis : Verifies C, H, N, S content (e.g., %C deviation < 0.3%) .

Advanced Research Questions

Q. How does the 4-bromobenzylidene substituent influence structure-activity relationships (SAR) in biological assays?

- Answer : The bromine atom enhances electron-withdrawing effects, stabilizing the benzylidene-thiazolidinone π-conjugation, which is critical for target binding (e.g., HCV NS5B polymerase inhibition, IC₅₀ ~7.7 µM). SAR studies show that bulky substituents at the benzylidene para-position improve potency by enhancing hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variations. For example, MIC values against C. albicans (25 µg/mL) vs. E. coli (no activity) suggest selective membrane permeability . Validate via dose-response curves and orthogonal assays (e.g., fluorescence-based binding studies) .

Q. How can stereochemical integrity (E/Z isomerism) impact pharmacological profiles?

- Answer : The E-configuration optimizes spatial alignment for target binding. For example, (E)-isomers of analogous thiazolidinones show 10-fold higher enzyme inhibition than Z-forms due to better fit into hydrophobic pockets. Monitor isomerization via HPLC with chiral columns (e.g., Chiralpak® IA) and circular dichroism (CD) .

Q. What computational methods predict molecular interactions with biological targets?

- Answer :

- Docking simulations : Use AutoDock Vina to model binding to HCV NS5B (PDB: 3FQK). The bromobenzylidene group occupies a hydrophobic cleft, while the thioxothiazolidinone anchors via H-bonds .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How can researchers address poor aqueous solubility during formulation?

- Answer :

- Prodrug design : Introduce ionizable groups (e.g., esterification of the carboxylic acid).

- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (PDI < 0.2) to enhance bioavailability .

- Co-solvents : Use DMSO:PBS (1:9) for in vitro assays .

Q. What methodologies confirm enantiomeric purity in chiral derivatives?

- Answer :

- Chiral HPLC : Utilize columns like Chiralcel® OD-H with hexane:isopropanol (80:20) to resolve enantiomers (e.g., ee = 85% for D/L-phenylalanine derivatives) .

- Optical rotation : Compare [α]²⁵D values (e.g., +166.83° for D-enantiomers vs. -155.09° for L-forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.